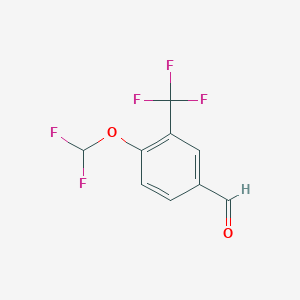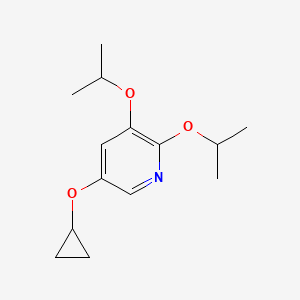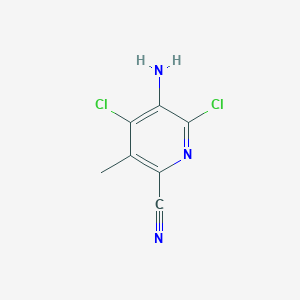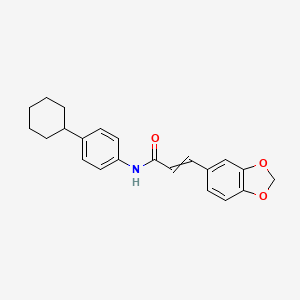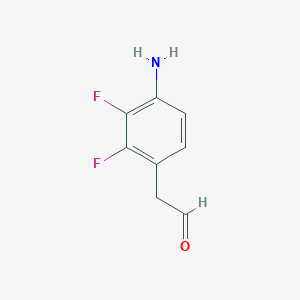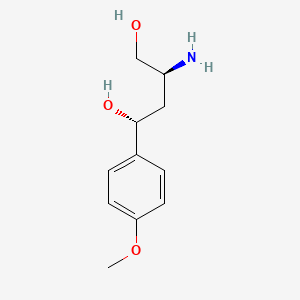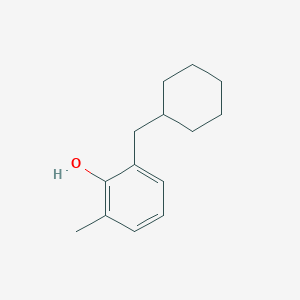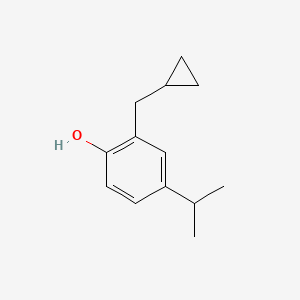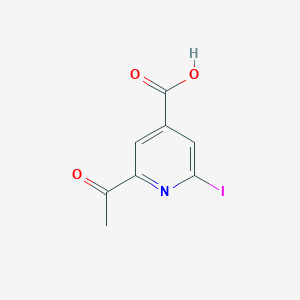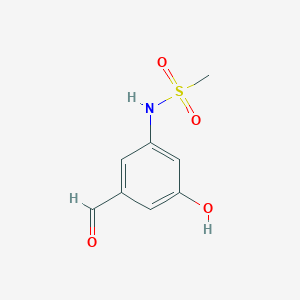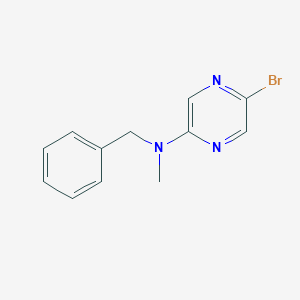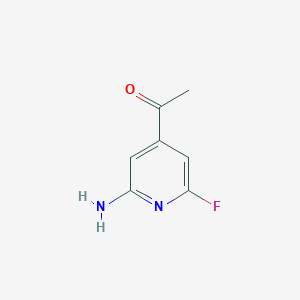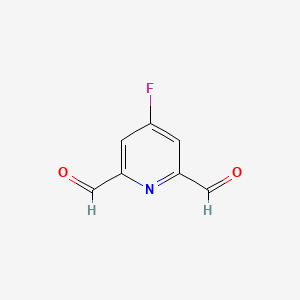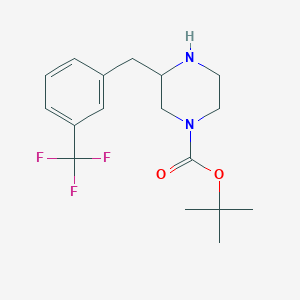
3-(3-Trifluoromethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(3-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a piperazine ring The carboxylic acid group is esterified with a tert-butyl group, enhancing its stability and lipophilicity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, ®-3-(3-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE.
Formation of the Piperazine Derivative: The intermediate is synthesized by reacting ®-3-(3-TRIFLUOROMETHYL-BENZYL)-AMINE with a suitable piperazine derivative under controlled conditions.
Esterification: The carboxylic acid group is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the final product.
Industrial Production Methods
In an industrial setting, the production of ®-3-(3-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve high purity of the final product.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets the required specifications for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
®-3-(3-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted piperazine derivatives, benzyl derivatives.
Scientific Research Applications
®-3-(3-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has several scientific research applications, including:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-3-(3-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(3-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID METHYL ESTER
- ®-3-(3-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID ETHYL ESTER
- ®-3-(3-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID ISOPROPYL ESTER
Uniqueness
®-3-(3-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its tert-butyl ester group, which provides enhanced stability and lipophilicity compared to other esters. This makes it a valuable compound for pharmaceutical research and development, offering potential advantages in drug formulation and delivery.
Properties
Molecular Formula |
C17H23F3N2O2 |
|---|---|
Molecular Weight |
344.37 g/mol |
IUPAC Name |
tert-butyl 3-[[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-8-7-21-14(11-22)10-12-5-4-6-13(9-12)17(18,19)20/h4-6,9,14,21H,7-8,10-11H2,1-3H3 |
InChI Key |
UEXBGBJSFYCOIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


